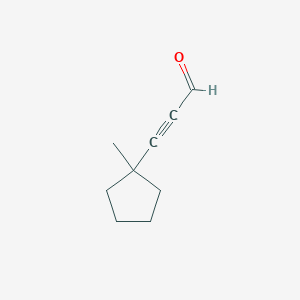
3-(1-Methylcyclopentyl)prop-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylcyclopentyl)prop-2-ynal is an organic compound characterized by the presence of both an alkyne and an aldehyde functional group. This compound is notable for its unique structure, which includes a cyclopentyl ring substituted with a methyl group and a propynal chain. It is a colorless liquid with a distinct chemical reactivity due to its functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopentyl)prop-2-ynal typically involves the reaction of 1-methylcyclopentyl acetylene with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex to facilitate the formation of the alkyne-aldehyde compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylcyclopentyl)prop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The alkyne and aldehyde groups can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-Methylcyclopentyl)prop-2-ynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylcyclopentyl)prop-2-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, leading to the formation of new chemical entities. These interactions are mediated through specific molecular pathways, which are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-ynal: A simpler alkyne-aldehyde compound with similar reactivity.
1-Methylcyclopentyl acetylene: Lacks the aldehyde group but shares the cyclopentyl structure.
Propiolaldehyde: Another alkyne-aldehyde compound with a simpler structure.
Uniqueness
3-(1-Methylcyclopentyl)prop-2-ynal is unique due to its combination of a cyclopentyl ring, a methyl group, and an alkyne-aldehyde chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H12O |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-(1-methylcyclopentyl)prop-2-ynal |
InChI |
InChI=1S/C9H12O/c1-9(7-4-8-10)5-2-3-6-9/h8H,2-3,5-6H2,1H3 |
Clé InChI |
MWTPCXROIHJCMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















